[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
Description
Properties
CAS No. |
62967-01-5 |
|---|---|
Molecular Formula |
C15H9Cl3O4 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl3O4/c16-9-3-1-8(2-4-9)15(21)10-5-6-11(14(18)13(10)17)22-7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
NWMCYHHRDSLUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Etherification to Form Phenoxyacetic Acid Intermediate
- Reagents: 2,3-dichlorophenol, mono chloroacetic acid, sodium hydroxide.
- Conditions: The chloroacetic acid is added to a sodium hydroxide solution and stirred for 15–20 minutes. Then, 2,3-dichlorophenol is added, and the pH is adjusted to about 11 using sodium bicarbonate.
- Temperature: Heated at 100 °C for approximately 40 minutes.
- Workup: The reaction mixture is acidified to pH 4 with hydrochloric acid, cooled in an ice-water bath, and the solid phenoxyacetic acid intermediate is filtered, washed, and dried.
- Yield and Purity: Typically, the phenoxyacetic acid intermediate is obtained with a purity around 96% and good yield.
Acylation with 4-Chlorobenzoyl Chloride
- Reagents: Phenoxyacetic acid intermediate, 4-chlorobenzoyl chloride, base (e.g., triethylamine).
- Solvent: Dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
- Catalysts/Additives: Sometimes 4-dimethylaminopyridine (DMAP) or carbodiimide coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) are used to facilitate the reaction.
- Conditions: The acid chloride is prepared by reacting 4-chlorobenzoyl acid with oxalyl chloride in the presence of a catalytic amount of DMF at room temperature for 3 hours. The acid chloride is then reacted with the phenoxyacetic acid intermediate or its derivatives at 0 °C to room temperature for 18 hours.
- Workup: The reaction mixture is quenched with brine, extracted, dried over sodium sulfate, filtered, and concentrated. Purification is performed by silica gel chromatography using solvent mixtures such as dichloromethane/methanol.
- Yield: Reported yields range from 35% to 40% depending on the exact conditions and reagents used.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification | 2,3-dichlorophenol, mono chloroacetic acid, NaOH | 100 °C | 40 min | ~96 | 96 | pH adjusted to 11, acidified to pH 4 |
| Acid chloride formation | 4-chlorobenzoyl acid, oxalyl chloride, DMF catalyst | Room temperature | 3 h | - | - | Gas evolution monitored |
| Acylation | Phenoxyacetic acid intermediate, acid chloride, TEA | 0 °C to RT | 18 h | 35–40 | >98 | Purified by silica gel chromatography |
Catalysts and Reaction Enhancers
- Iron Phthalocyanine (FePC): Used in chlorination steps to improve reaction efficiency and selectivity in related phenoxyacetic acid chlorination reactions.
- Carbodiimide Coupling Agents (e.g., EDCI): Facilitate amide bond formation in related derivatives, improving yields and reducing side reactions.
- DMF: Catalytic amounts used to activate oxalyl chloride for acid chloride formation.
Purification and Characterization
- Purification: Silica gel chromatography is the preferred method for removing impurities and isolating the target compound with high purity.
- Drying: Final products are dried at moderate temperatures (around 60 °C) to avoid decomposition.
- Characterization: Purity is confirmed by chromatographic methods and spectroscopic techniques (NMR, IR, MS).
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Etherification | High purity intermediate, straightforward method | Requires precise pH control |
| Acylation | Good selectivity with carbodiimide coupling | Moderate yields, requires careful purification |
| Overall process | Scalable, uses common reagents | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
- CAS Number : 62967-01-5
- Molecular Weight : 359.59 g/mol
The compound features a dichlorophenoxy structure which contributes to its herbicidal properties. Its molecular design allows it to interact effectively with plant growth regulators.
Herbicide Development
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is primarily used as a selective herbicide. Its mechanism involves the inhibition of specific enzymes in plants, leading to controlled growth suppression. This application is critical for managing weed populations in various crops.
Environmental Monitoring
Research has focused on the detection and quantification of this compound in environmental samples, particularly water sources. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor its presence and degradation products in aquatic ecosystems .
| Analytical Method | Detection Limit | Sample Type |
|---|---|---|
| HPLC | 0.01 mg/L | Water |
| Mass Spectrometry | 0.005 mg/L | Soil |
Toxicological Studies
Studies have assessed the toxicological profile of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid, examining its effects on non-target organisms and potential human health implications. Toxicity assessments have indicated that while effective against target weeds, caution is necessary regarding its persistence in the environment and bioaccumulation potential .
Case Study 1: Efficacy in Crop Management
A field trial conducted on maize crops demonstrated that applications of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid resulted in a significant reduction of weed biomass without adversely affecting maize yield. The study highlighted optimal application rates and timing for effective weed control while minimizing environmental impact .
Case Study 2: Water Contamination Assessment
A comprehensive study monitored groundwater for residues of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid following agricultural runoff. Results indicated detectable levels in several samples, prompting discussions on best management practices to mitigate contamination risks .
Environmental Impact
The environmental implications of using [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid have been a subject of extensive research. Its persistence in soil and water systems raises concerns about long-term ecological effects. Regulatory assessments are ongoing to evaluate its safety profile and establish guidelines for safe usage.
Mechanism of Action
The mechanism of action of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethacrynic Acid ([2,3-Dichloro-4-(2-Methylenebutyryl)phenoxy]acetic Acid)
Structural Differences : Ethacrynic acid replaces the 4-chlorobenzoyl group with a 2-methylenebutyryl substituent, introducing an α,β-unsaturated ketone . This moiety enables covalent interactions with sulfhydryl (SH) groups in proteins, a mechanism critical to its diuretic activity.
Pharmacological Profile :
- Potency : Ethacrynic acid exhibits a steeper dose-response curve and higher maximal diuretic efficacy compared to thiazides, achieving up to 25% of filtered sodium excretion .
- Mechanism : Inhibits sodium transport in the ascending loop of Henle and distal nephron via SH group alkylation .
- Metabolism: Rapidly conjugated with cysteine or glutathione, forming inactive metabolites excreted in bile and urine . Clinical Use: Primarily used in patients with sulfonamide allergies due to its non-sulfonamide structure .
Tienilic Acid ([2,3-Dichloro-4-(Thiophene-2-carbonyl)phenoxy]acetic Acid)
Structural Differences : The 4-chlorobenzoyl group is replaced with a thiophene-2-carbonyl moiety, introducing sulfur heteroatoms .
Pharmacological Profile :
- Activity : Combines potassium-sparing uricosuric and diuretic effects, a rare dual mechanism .
- Toxicity : Withdrawn due to immune-mediated hepatotoxicity linked to CYP2C9-mediated oxidation of the thiophene ring to reactive metabolites .
Metabolism : Primarily metabolized by CYP2C9, generating electrophilic intermediates that covalently modify hepatic proteins .
[2,3-Dichloro-4-(2,2-Diacetylvinyl)phenoxy]acetic Acid
Structural Differences : Features a diacetylvinyl group instead of 4-chlorobenzoyl, enhancing electrophilicity .
Pharmacological Profile :
- Potency : Threefold greater diuretic activity than ethacrynic acid in dog models .
- Mechanism : Retains α,β-unsaturation for SH group reactivity; saturation of the double bond abolishes activity .
Ethyl [2,3-Dichloro-4-(3-Aminomethyl-4-hydroxybenzoyl)phenoxy]acetate
Structural Differences: Incorporates an aminomethyl-hydroxybenzoyl group, enhancing hydrophilicity . Pharmacological Profile:
- Activity : High-ceiling diuretic with prolonged duration due to improved solubility and tissue penetration .
Key Structure-Activity Relationship (SAR) Insights
Electrophilic Substituents : α,β-unsaturated ketones (e.g., ethacrynic acid) enhance diuretic potency via SH group alkylation but increase toxicity risks .
Aromatic Chlorination : 2,3-Dichloro substitution optimizes steric and electronic interactions with renal transporters .
Biological Activity
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is a compound that has garnered attention due to its herbicidal properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid consists of a phenoxyacetic acid backbone with two chlorine substituents and a chlorobenzoyl group. This structural configuration contributes to its herbicidal activity.
The primary mechanism by which [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid exerts its biological effects is through the inhibition of auxin transport in plants. Auxins are critical for plant growth and development, and their disruption leads to abnormal growth patterns, ultimately resulting in plant death.
Biological Activity
Research indicates that [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid exhibits significant herbicidal properties. The following table summarizes key findings regarding its biological activity:
Case Studies
- Herbicidal Efficacy : A study highlighted the effectiveness of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid in controlling weed populations in agricultural settings. The compound showed a high level of selectivity towards target weed species while exhibiting minimal toxicity to crops.
- Neurochemical Effects : Another investigation examined the effects of phenoxyacetic acids on neurochemical parameters in rats. It was found that chronic exposure altered levels of neurotransmitters such as norepinephrine and dopamine, indicating potential neurotoxic effects during developmental stages .
- Water Adsorption Studies : Recent research focused on the adsorption characteristics of phenoxyacetic herbicides from water sources. The study concluded that biosorbents could effectively remove [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid from contaminated water, demonstrating both its persistence in the environment and potential ecological impacts .
Research Findings
Extensive research has been conducted to assess the biological activity of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid. Key findings include:
- Herbicidal Activity : The compound is effective against a range of broadleaf weeds and grasses, making it a valuable tool for weed management in various crops.
- Neurotoxic Potential : Studies indicate that exposure during critical developmental periods may lead to alterations in neurotransmitter levels and behavior in animal models .
- Environmental Persistence : The compound's stability in aquatic environments raises concerns regarding its long-term ecological impact .
Q & A
Q. What are the optimized synthetic protocols for [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation, esterification, and cyclization. For example:
- Step 1 : React 2,4-dichlorobenzoic acid with methanol and sulfuric acid under reflux (4 hours) to form intermediates like 2,4-dichlorophenoxy acetate .
- Step 2 : Hydrazide formation using DMSO as a solvent under prolonged reflux (18 hours), followed by purification via recrystallization (ethanol-water) to achieve 65% yield .
- Critical Factors : Reaction time, solvent polarity, and acid catalysts (e.g., glacial acetic acid) significantly impact yield. Impurities often arise from incomplete cyclization or side reactions with substituted benzaldehydes .
Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be used to characterize [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid?
- Methodological Answer :
- IR Spectroscopy : Key absorption bands include C=O stretches (1720–1760 cm⁻¹ for carboxylic acid/ester groups) and C-O-C ether linkages (1230–1250 cm⁻¹) .
- NMR : NMR shows aromatic proton splitting patterns (δ 6.8–8.2 ppm) for substituted phenyl rings, while NMR confirms carbonyl carbons (δ 165–175 ppm) .
- UV-Vis : Conjugation from the chlorobenzoyl group results in λmax ~256 nm, useful for tracking electronic transitions in photochemical studies .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases in alkaline conditions due to deprotonation of the acetic acid moiety .
- Stability : Degrades above 140°C (melting point data suggests thermal sensitivity). Hydrolytic stability tests in acidic/basic media (e.g., HCl/NaOH) reveal decomposition via ester cleavage, monitored by HPLC .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Inconsistent Data : Variations in cytotoxicity or enzyme inhibition may arise from differences in assay conditions (e.g., cell lines, incubation time). For example, NIST-standardized bioassays under controlled pH and temperature reduce variability .
- Approach : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways and identify active metabolites via LC-MS .
Q. What computational modeling strategies predict the structure-activity relationship (SAR) of halogen substitutions on this compound?
- Methodological Answer :
- Docking Simulations : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., cytochrome P450). Chlorine atoms at positions 2 and 3 enhance hydrophobic interactions, as shown in analogs like 3,5-dichloro-4-hydroxybenzoic acid .
- DFT Calculations : Assess electronic effects of substituents on reactivity. For instance, chlorobenzoyl groups increase electrophilicity, favoring nucleophilic attack in esterification reactions .
Q. How do synthetic byproducts or impurities affect the compound’s pharmacological efficacy, and what purification strategies mitigate this?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
